molecular formula C21H20N2O3 B11562683 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide

Cat. No.: B11562683
M. Wt: 348.4 g/mol
InChI Key: ZIWBFCWBHFUSNN-HYARGMPZSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide is an organic compound with a complex structure, featuring both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1-naphthyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H20N2O3/c1-2-26-20-12-15(10-11-19(20)24)14-22-23-21(25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14,24H,2,13H2,1H3,(H,23,25)/b22-14+

InChI Key

ZIWBFCWBHFUSNN-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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